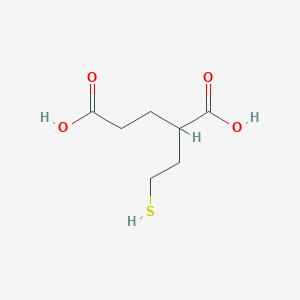

2-(2-sulfanylethyl)pentanedioic Acid

Description

2-(2-Sulfanylethyl)pentanedioic acid is a sulfur-containing derivative of pentanedioic acid (glutaric acid), featuring a sulfanylethyl (-SCH2CH2-) substituent at the second carbon of the pentanedioic acid backbone.

Properties

CAS No. |

254737-18-3 |

|---|---|

Molecular Formula |

C7H12O4S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-(2-sulfanylethyl)pentanedioic acid |

InChI |

InChI=1S/C7H12O4S/c8-6(9)2-1-5(3-4-12)7(10)11/h5,12H,1-4H2,(H,8,9)(H,10,11) |

InChI Key |

SMGZBRVSYVJHCB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(CCS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-ethyl)-pentanedioic acid typically involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Mercapto-ethyl)-pentanedioic acid often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-ethyl)-pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and base catalysts.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of thiols.

Substitution: Formation of substituted mercapto derivatives.

Scientific Research Applications

2-(2-Mercapto-ethyl)-pentanedioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-ethyl)-pentanedioic acid involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-sulfanylethyl)pentanedioic acid with key analogs based on substituents, molecular properties, and applications:

Physicochemical and Biochemical Properties

- Acidity and Reactivity: The sulfanylethyl group in this compound introduces a thiol (-SH) moiety, which is redox-active and prone to disulfide bond formation. This contrasts with the carbamoylamino group in carglumic acid, which enhances hydrogen bonding and solubility in aqueous environments . Methotrexate-related compounds exhibit strong aromaticity and planar structures, enabling DNA intercalation or enzyme inhibition .

- Bioavailability and Solubility: Lower molecular weight compounds like carglumic acid (190.16 g/mol) show better membrane permeability compared to larger molecules like methotrexate analogs (440.41 g/mol) . Valylglutamic acid’s dipeptide structure may facilitate transport via amino acid transporters, unlike the sulfanylethyl derivative, which might rely on passive diffusion .

Functional and Therapeutic Differences

- Metabolic Regulation :

- Oncological Applications :

Research Findings and Key Insights

- Structural Diversity: Substitutions on the pentanedioic acid backbone (e.g., carbamoylamino, diaminopteridinyl, formylimino) dictate target specificity. For example, carglumic acid’s carbamoyl group is critical for binding N-acetylglutamate synthase , while methotrexate derivatives inhibit dihydrofolate reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.